6-Isoquinolinol, 8-methyl-
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Overview
Description
Synthesis Analysis
Isoquinoline and its derivatives can be synthesized through several methods. The Pomeranz-Fritsch reaction involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis. The Bischler-Napieralski reaction involves cyclization of beta-phenylethylamine to isoquinoline under acid catalysis. The Pictet-Spengler reaction uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone .Scientific Research Applications
Quantum Entanglement for Cancer Diagnosis
A study presented an analytical model to examine the interaction between a moving nano molecule related to 6-Isoquinolinol, 8-Methyl- and a two-mode field in the presence of two-photon transitions for diagnosing human cancer cells, tissues, and tumors. This interaction was analyzed using the reduced Von Neumann entropy and Jaynes-Cummings model, offering insights into using quantum entanglement dynamics for medical diagnosis (Alireza, Jennifer, & Angela, 2019).
Metal Ion Sensing
Research into quinoline-based isomers, including derivatives of 6-Isoquinolinol, 8-Methyl-, has demonstrated remarkable fluorescence sensing properties for metal ions such as Al3+ and Zn2+. These compounds, through Schiff-base condensation, have shown significant potential as dual fluorescence chemosensors, highlighting their application in detecting and quantifying metal ions in various environments (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Antimicrobial and Antioxidant Properties
A series of new Indolo[3,2-c]isoquinoline derivatives, encompassing 6-Isoquinolinol, 8-Methyl-, were synthesized and evaluated for their biological activities. These compounds demonstrated potent antimicrobial activity against various bacteria and fungi, as well as promising antioxidant properties. This suggests their potential use in developing new antimicrobial and antioxidant agents (Verma, 2018).
Structural and Vibrational Studies
Research on phthalide isoquinoline alkaloids, including 6-Isoquinolinol, 8-Methyl-, has utilized quantum chemical calculations and experimental methods to elucidate their structure and vibrational spectra. These studies provide valuable insights into the molecular properties of these compounds, which can be critical for drug design and medicinal applications (Mishra, Joshi, Srivastava, Tandon, & Jain, 2014).
Isoquinoline Alkaloids in Traditional Medicine
Investigations into the rhizoma of Coptis chinensis have identified several isoquinoline alkaloids, including 6-Isoquinolinol, 8-Methyl-, with potential medicinal properties. These compounds have been isolated for the first time from this plant, suggesting their significance in traditional medicine and potential therapeutic applications (Qing, 2007).
Novel Alkaloid Discovery
Research on the plateau plant Corydalis hendersonii, used in traditional Tibetan medicine, led to the discovery of a new isoquinoline alkaloid along with nine known ones. This work underscores the ongoing exploration of natural products for novel compounds with medicinal value (Fu, Zhou, Liao, Bai, Peng, & Ding, 2009).
Safety and Hazards
Future Directions
Isoquinoline and its derivatives have attracted considerable attention due to their wide range of biological activities and potential therapeutic applications. Future research may focus on developing new synthesis methods, exploring their biological activities, and designing novel isoquinoline-based drugs .
Mechanism of Action
Target of Action
8-Methylisoquinolin-6-ol, also known as 6-Isoquinolinol, 8-methyl-, is a derivative of isoquinoline, a class of compounds that have been found to possess antifungal properties . .
Mode of Action
Isoquinoline derivatives are known to interact with various biological targets, influencing their function and leading to changes in cellular processes .
Biochemical Pathways
Isoquinoline alkaloids, which include 8-Methylisoquinolin-6-ol, are known to affect a wide range of biological activities . These compounds can influence various biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Quinolones and fluoroquinolones, which are structurally similar to isoquinolines, are known to have good bioavailability and are rapidly absorbed, making them suitable for oral administration .
Result of Action
Isoquinoline derivatives are known to have a wide spectrum of biological activities, including antifungal properties .
Action Environment
It is known that various factors, such as ph, temperature, and the presence of other compounds, can influence the action of similar compounds .
properties
IUPAC Name |
8-methylisoquinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-9(12)5-8-2-3-11-6-10(7)8/h2-6,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIABXGGTUTFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
918488-39-8 |
Source
|
Record name | 8-methylisoquinolin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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